2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is an organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a decene backbone. This compound is part of a broader class of halogenated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of a decene derivative under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and chlorine gas are fed into a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation can produce alcohols, ketones, or carboxylic acids.
Scientific Research Applications
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorotoluene
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloroacetophenone
Uniqueness
Compared to similar compounds, 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.
Properties
CAS No. |
112916-35-5 |
---|---|
Molecular Formula |
C16H30Cl2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2,9-dichloro-2,4,4,7,7,9-hexamethyldec-5-ene |
InChI |
InChI=1S/C16H30Cl2/c1-13(2,11-15(5,6)17)9-10-14(3,4)12-16(7,8)18/h9-10H,11-12H2,1-8H3 |
InChI Key |
IITDIXNAROSHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)Cl)C=CC(C)(C)CC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.